molecular formula C17H15N3O3 B5586813 3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo- CAS No. 108086-40-4

3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo-

Cat. No.: B5586813
CAS No.: 108086-40-4
M. Wt: 309.32 g/mol
InChI Key: SMRMBQLYQMAXFZ-UHFFFAOYSA-N
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Description

3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo- is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo- typically involves multi-step organic reactions. One common synthetic route includes the condensation of anthranilic acid with formamide to form quinazoline-4-one, followed by acylation with 4-methoxyphenylacetyl chloride. The reaction conditions often involve the use of catalysts such as phosphorus oxychloride (POCl3) and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaH in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinazoline derivatives with additional oxygen functionalities.

    Reduction: Reduced quinazoline derivatives with hydroxyl or amine groups.

    Substitution: Substituted quinazoline derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which are crucial for the survival and proliferation of cancer cells . Additionally, the compound may interact with signaling pathways involved in inflammation and immune response, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo- can be compared with other quinazoline derivatives, such as:

The uniqueness of 3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo- lies in its specific substitution pattern and the presence of the methoxyphenyl group, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-23-13-8-6-12(7-9-13)19-16(21)10-20-11-18-15-5-3-2-4-14(15)17(20)22/h2-9,11H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRMBQLYQMAXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148374
Record name 3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108086-40-4
Record name 3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108086404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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